molecular formula C10H15NO2 B2672926 4-Amino-2-[(propan-2-yloxy)methyl]phenol CAS No. 134380-60-2

4-Amino-2-[(propan-2-yloxy)methyl]phenol

Cat. No.: B2672926
CAS No.: 134380-60-2
M. Wt: 181.235
InChI Key: JIFROFIJJNCIMD-UHFFFAOYSA-N
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Description

4-Amino-2-[(propan-2-yloxy)methyl]phenol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[(propan-2-yloxy)methyl]phenol typically involves the reaction of 4-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Temperature: 60-80°C

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[(propan-2-yloxy)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Corresponding amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

4-Amino-2-[(propan-2-yloxy)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-[(propan-2-yloxy)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylphenol: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.

    4-Amino-2-ethoxyphenol: Contains an ethoxy group instead of a propan-2-yloxy group, affecting its solubility and interaction with biomolecules.

    4-Amino-2-(methoxymethyl)phenol: Features a methoxymethyl group, which alters its steric and electronic properties.

Uniqueness

4-Amino-2-[(propan-2-yloxy)methyl]phenol is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-amino-2-(propan-2-yloxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,12H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFROFIJJNCIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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